molecular formula C9H16ClNO4S B2707450 (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate CAS No. 1932548-81-6

(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Cat. No.: B2707450
CAS No.: 1932548-81-6
M. Wt: 269.74
InChI Key: NTBNFZSSXSSJBA-ZETCQYMHSA-N
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Description

(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrrolidine ring, which is further substituted with a tert-butyl ester group. It is widely used in organic synthesis and has applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Scientific Research Applications

(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor modulators.

    Material Science: The compound is used in the preparation of advanced materials such as polymers and coatings with specific properties.

    Industrial Chemistry: It serves as a key intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

    Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly in the development of new therapeutic agents.

Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302 and H314 suggest that it is harmful if swallowed and causes severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.

    Chlorosulfonylation: The pyrrolidine ring is then subjected to chlorosulfonylation using chlorosulfonic acid or its derivatives under controlled conditions to introduce the chlorosulfonyl group.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfone derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding sulfonyl derivative.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), catalysts (triethylamine, pyridine).

    Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (H2O2, KMnO4), solvents (water, acetic acid).

Major Products

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Derivatives: Formed by substitution with alcohols.

    Sulfone Derivatives: Formed by substitution with thiols.

    Sulfonic Acid Derivatives: Formed by oxidation.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
  • ®-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
  • (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the tert-butyl ester group, which imparts distinct chemical and physical properties. These properties make it particularly useful in the synthesis of chiral compounds and in applications where stereoselectivity is crucial.

Properties

IUPAC Name

tert-butyl (3S)-3-chlorosulfonylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBNFZSSXSSJBA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932548-81-6
Record name tert-butyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate
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